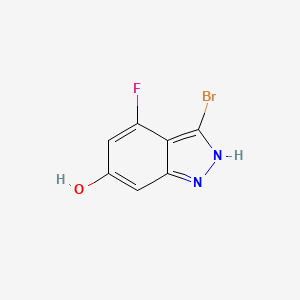

3-Bromo-4-fluoro-6-hydroxyindazole

Description

BenchChem offers high-quality 3-Bromo-4-fluoro-6-hydroxyindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-6-hydroxyindazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-fluoro-2H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMMKCUXFILTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-fluoro-6-hydroxyindazole (CAS 887569-27-9): A Strategic Scaffold for Kinase Inhibitor Discovery

This document provides a comprehensive technical overview of 3-Bromo-4-fluoro-6-hydroxyindazole, a heterocyclic compound poised for significant applications in medicinal chemistry and drug discovery. Leveraging established principles of indazole chemistry and the strategic value of its unique substitution pattern, this guide offers researchers and drug development professionals a forward-looking analysis of its synthetic utility and therapeutic potential, particularly in the realm of kinase inhibition.

The Indazole Core: A Privileged Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to function as an effective bioisostere, interacting with a wide array of biological targets. This versatility has cemented its status as a "privileged scaffold," leading to the development of several blockbuster drugs.[2] Notably, indazole derivatives are at the core of marketed anticancer agents like Axitinib and Pazopanib, which function as potent tyrosine kinase inhibitors.[3] The therapeutic success of these molecules underscores the immense potential held within the indazole framework for creating next-generation targeted therapies.[2][4]

Core Structure and Nomenclature

The indazole nucleus provides a robust and synthetically tractable foundation for building complex molecules. Understanding its standard numbering is critical for navigating its chemistry.

Caption: Standard IUPAC numbering of the 1H-indazole scaffold.

Strategic Analysis of 3-Bromo-4-fluoro-6-hydroxyindazole

The specific substitution pattern of CAS 887569-27-9 is not accidental; it is a deliberate arrangement of functional groups, each contributing unique properties that are highly advantageous for drug design. From a strategic perspective, this molecule is less of a final drug candidate and more of a highly valuable, pre-functionalized intermediate designed for rapid library synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties

| Property | Value |

| CAS Number | 887569-27-9 |

| Molecular Formula | C₇H₄BrFN₂O |

| Molecular Weight | 231.02 g/mol |

| Canonical SMILES | C1=C(C2=C(C=C1O)NNC2=CBr)F |

| InChI Key | InChIKey=QJYSNLLMGFVIFR-UHFFFAOYSA-N |

The Role of Each Substituent

The molecule's power lies in the orthogonal reactivity and pharmacophoric contributions of its three key functional groups.

Caption: Strategic roles of the key functional groups.

-

C3-Bromo Group (The Synthetic Handle): The carbon-bromine bond at the C3 position is the primary site for synthetic diversification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This allows for the systematic introduction of a vast array of aryl, heteroaryl, alkyl, and amino moieties to probe the solvent-exposed regions of a target's binding site, a critical step in lead optimization.[5]

-

C4-Fluoro Group (The Modulator): The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry.[6] Its high electronegativity can profoundly influence the pKa of the neighboring hydroxyl group and the overall electron distribution of the aromatic system, potentially enhancing binding affinity. Furthermore, the strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile and increasing the half-life of a drug candidate.[6]

-

C6-Hydroxy Group (The Anchor): The phenolic hydroxyl group at the C6 position is a crucial pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, making it ideal for forming key interactions with the "hinge region" of many kinase active sites.[7] This group can also serve as a secondary point for modification, such as through O-alkylation (Williamson ether synthesis) or esterification, to fine-tune solubility and cell permeability.[8]

Synthetic and Diversification Workflows

Caption: Proposed synthetic and diversification workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C3 (Exemplar)

This protocol describes a general method for diversifying the C3 position, a cornerstone of library synthesis using this scaffold.

Objective: To couple an arylboronic acid to the C3 position of the indazole core.

Materials:

-

3-Bromo-4-fluoro-6-hydroxyindazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-fluoro-6-hydroxyindazole, the arylboronic acid, and K₂CO₃.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Add the Pd(dppf)Cl₂ catalyst to the suspension.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Causality and Trustworthiness: This is a highly reliable and well-documented transformation.[4] The use of a palladium catalyst in its Pd(0) to Pd(II) catalytic cycle is efficient for C-C bond formation.[4] K₂CO₃ serves as the necessary base to facilitate the transmetalation step. The dppf ligand provides stability to the palladium center, preventing premature decomposition and promoting high yields.

Protocol 2: O-Alkylation of the C6-Hydroxyl Group (Exemplar)

This protocol allows for modification of the key hydrogen-bonding moiety.

Objective: To introduce an ethyl group onto the C6-hydroxyl.

Materials:

-

3-Bromo-4-fluoro-6-hydroxyindazole (1.0 eq)

-

Iodoethane (1.5 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the 3-Bromo-4-fluoro-6-hydroxyindazole in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Add Cesium Carbonate to the solution and stir for 15 minutes at room temperature.

-

Add iodoethane dropwise to the mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-6 hours).

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ether via flash column chromatography.

Causality and Trustworthiness: This is a classic Williamson ether synthesis.[8] The base (Cs₂CO₃ is often superior for phenolic alkylations) deprotonates the weakly acidic C6-hydroxyl to form a more nucleophilic phenoxide. This phenoxide then displaces the iodide from iodoethane in an Sₙ2 reaction to form the ether linkage.[8]

Application in Kinase Inhibitor Design

The architecture of 3-Bromo-4-fluoro-6-hydroxyindazole is highly amenable to the design of ATP-competitive kinase inhibitors. The indazole core acts as a stable scaffold that mimics the adenine region of ATP, while its substituents are positioned to make critical interactions within the kinase active site.

Caption: Conceptual model of the scaffold in a kinase active site.

-

Hinge-Binding: The N1/N2 nitrogen atoms and the C6-hydroxyl group are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region, a critical anchoring interaction for many potent inhibitors.[7]

-

Exploring Selectivity: The C3 position, diversified via cross-coupling, extends into the more variable, solvent-exposed region of the ATP pocket. By systematically altering the group at this position, researchers can optimize potency and, crucially, achieve selectivity for the target kinase over other off-target kinases, thereby reducing potential side effects.

Conclusion and Future Outlook

3-Bromo-4-fluoro-6-hydroxyindazole (CAS 887569-27-9) represents a highly strategic and valuable building block for modern drug discovery. While not an end product itself, its carefully chosen functional groups provide a pre-optimized platform for the rapid and efficient synthesis of compound libraries targeting kinases and other enzyme families. The combination of a stable, privileged core, a key pharmacophoric anchor, a metabolic blocking group, and a versatile synthetic handle makes this compound an essential tool for any research program focused on the development of small molecule therapeutics. Future work will likely focus on leveraging this intermediate to build libraries for screening against panels of kinases implicated in oncology, inflammatory diseases, and neurodegenerative disorders.

References

- Anonymous. (n.d.). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES.

- Anonymous. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Anonymous. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.

- Anonymous. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed.

- Anonymous. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.

- Benchchem. (n.d.). 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5.

- Benchchem. (n.d.). 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | 885521-65-3.

- Anonymous. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- Anonymous. (n.d.). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC.

- Chemenu. (n.d.). cas 887570-41-4|| where to buy 3-BROMO-4-HYDROXY-6-IODOINDAZOLE.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | 885521-65-3 | Benchchem [benchchem.com]

- 7. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 | Benchchem [benchchem.com]

Technical Profile: 3-Bromo-4-fluoro-1H-indazol-6-ol

Executive Summary

3-Bromo-4-fluoro-1H-indazol-6-ol represents a high-value pharmacophore scaffold in modern drug discovery, particularly within the fields of kinase inhibition and targeted protein degradation (PROTACs).[1] This molecule combines three distinct functionalities—a halogenated core for metabolic stability (4-F), a reactive handle for cross-coupling (3-Br), and a phenolic moiety (6-OH) for solubility modulation or linker attachment.

This guide provides a comprehensive technical analysis of this scaffold, detailing its rational synthesis, physicochemical properties, and utility as a "privileged structure" in designing inhibitors for targets such as VEGFR, FGFR, and p38 MAP kinase.[1]

Structural Analysis & Pharmacophore Logic[1]

The utility of 3-bromo-4-fluoro-1H-indazol-6-ol stems from its specific substitution pattern, which addresses common medicinal chemistry challenges:

| Feature | Position | Functionality & Rational Design |

| Indazole Core | N1/N2 | Mimics the adenine purine ring; forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets (Donor-Acceptor motif).[1] |

| Bromine | C3 | A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl "tail" groups that access the hydrophobic back-pocket.[1] |

| Fluorine | C4 | Blocks metabolic oxidation (CYP450) at an electron-rich site. Modulates the pKa of the N-H and OH groups via inductive electron withdrawal (-I effect). |

| Hydroxyl | C6 | Provides a handle for etherification (solubility groups) or attachment of E3 ligase linkers (for PROTACs). Increases polarity compared to the parent indazole. |

Electronic Environment

The 4-fluoro substituent exerts a strong electron-withdrawing effect on the C3 position, potentially reducing the rate of electrophilic aromatic substitution compared to non-fluorinated analogs.[1] However, the 6-hydroxyl group acts as an electron donor (+M effect), activating the benzene ring. This "push-pull" electronic system dictates the regioselectivity of functionalization.

Synthetic Pathways[1][2][3][4][5]

The synthesis of 3-bromo-4-fluoro-1H-indazol-6-ol is best approached via Late-Stage Functionalization of a pre-formed indazole core.[1] De novo synthesis from aniline precursors is possible but less convergent for this specific derivative.

Primary Route: Functionalization of 4-Fluoro-6-methoxy-1H-indazole

This route ensures regiochemical fidelity by installing the bromine atom after ring formation and revealing the phenol as the final step.[1]

Figure 1: Convergent synthetic pathway via bromination and demethylation.[1]

Alternative Route: De Novo Cyclization

For large-scale preparation, constructing the indazole ring from 2,4-difluoro-6-nitro-toluene via reduction and diazotization (modified Jacobson synthesis) is a viable strategy, though it requires careful handling of diazonium intermediates.[1]

Experimental Protocols

The following protocols are adapted from validated methodologies for halogenated indazoles [1][2].

Protocol A: Regioselective C3-Bromination

Objective: Install the bromine atom at C3 without over-brominating the activated benzene ring.

-

Reagents:

-

Substrate: 4-Fluoro-6-methoxy-1H-indazole (1.0 eq)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

-

Procedure:

-

Dissolve the substrate in MeCN (0.1 M concentration).

-

Cool the solution to 0°C under an inert atmosphere (N₂).

-

Add NBS portion-wise over 15 minutes to avoid exotherms.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target M+H: ~245/247).

-

Note: The 4-fluoro group may slow the reaction; if sluggish, heat to 40°C.

-

-

Workup:

Protocol B: Demethylation (Unmasking the Phenol)

Objective: Cleave the methyl ether to yield the free 6-hydroxyl group.

-

Reagents:

-

Substrate: 3-Bromo-4-fluoro-6-methoxy-1H-indazole (1.0 eq)[1]

-

Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

-

Procedure:

-

Dissolve substrate in DCM at -78°C (Dry Ice/Acetone bath).

-

Add BBr₃ dropwise over 20 minutes. Caution: Highly exothermic.[4]

-

Allow to warm slowly to RT and stir for 12 hours.

-

-

Workup:

-

Cool to 0°C. Quench very carefully with MeOH (dropwise) followed by ice water.

-

Adjust pH to ~7 with NaHCO₃.

-

Extract with EtOAc (or DCM/MeOH 9:1 if solubility is poor).

-

The product, 3-Bromo-4-fluoro-1H-indazol-6-ol , is typically an off-white solid.[1]

-

Analytical Characterization & Properties

| Property | Value / Description | Note |

| Molecular Formula | C₇H₄BrFN₂O | |

| Molecular Weight | 231.02 g/mol | Distinct Br isotope pattern (1:[1]1) in MS. |

| pKa (Calculated) | ~9.5 (OH), ~13.5 (NH) | 4-F increases acidity of OH slightly vs. phenol. |

| Solubility | DMSO, MeOH, DMF | Poor water solubility; dissolves in basic aqueous media. |

| 1H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, NH), ~10.0 (s, 1H, OH), ~6.8 (d, 1H), ~6.5 (d, 1H) | Regiochemistry confirmed by coupling constants of aromatic protons.[1] |

Applications in Medicinal Chemistry

This scaffold serves as a versatile node for divergent synthesis.

Figure 2: Divergent functionalization strategies.

-

Kinase Inhibitors: The C3 position is ideal for introducing "tail" moieties that occupy the hydrophobic pocket of kinases (e.g., VEGFR2, p38). The 4-F provides metabolic armor against oxidation.

-

PROTACs: The 6-OH group is a prime attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., VHL or Cereblon binders). The indazole core remains the "Warhead" targeting the protein of interest [3].

-

Fragment-Based Drug Discovery (FBDD): The molecule is a low-molecular-weight fragment (<250 Da) with high ligand efficiency, suitable for crystallographic screening.

Safety & Handling

-

Hazards: Indazoles are generally irritants. Brominated derivatives can be skin sensitizers. BBr₃ is corrosive and reacts violently with water.

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the phenol.

-

Disposal: Halogenated organic waste.

References

-

BenchChem. (2025).[2][3] Regioselectivity issues in the functionalization of indazoles. Retrieved from

-

Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from

-

Giraud, F., et al. (2014). C3-Indazole functionalization: A review. Current Organic Chemistry. Retrieved from

-

PubChem. (2025). 4-Fluoro-1H-indazol-6-amine (Analog Reference).[1] Retrieved from

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-4-fluoro-6-hydroxyindazole: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-6-hydroxyindazole, a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its core physicochemical properties, including its molecular formula and weight, and explore its importance as a structural motif in the development of targeted therapeutics, particularly kinase inhibitors. This document will further detail the characterization of this molecule using various spectroscopic techniques and discuss the general principles of its synthesis and safe handling, providing a foundational resource for researchers working with this and related compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. The unique electronic and structural features of the indazole core allow it to interact with a wide range of biological targets, including enzymes and receptors.

The subject of this guide, 3-Bromo-4-fluoro-6-hydroxyindazole, incorporates several key functional groups that enhance its potential as a drug discovery building block. The bromine atom at the 3-position provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The fluorine atom at the 4-position can improve metabolic stability and binding affinity to target proteins. Finally, the hydroxyl group at the 6-position can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at the active site of a biological target.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Core Properties of 3-Bromo-4-fluoro-6-hydroxyindazole

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂O | ChemWhat[1] |

| Molecular Weight | 231.02 g/mol | ChemWhat[1] |

| CAS Number | 887569-39-3 | ChemWhat[1] |

The molecular structure of 3-Bromo-4-fluoro-6-hydroxyindazole, presented below, reveals the strategic placement of its functional groups on the indazole core.

Caption: 2D structure of 3-Bromo-4-fluoro-6-hydroxyindazole.

Synthesis Strategies for Substituted Indazoles

A plausible synthetic workflow is depicted below. This generalized pathway highlights the key transformations required to assemble the target molecule. The causality behind these steps lies in the strategic introduction of the desired substituents onto a benzene ring precursor, followed by the formation of the pyrazole ring to complete the indazole scaffold.

Caption: Generalized synthetic workflow for substituted indazoles.

Experimental Protocol: A General Approach for Diazotization and Cyclization

The following protocol is a generalized representation of a common method for indazole synthesis and should be adapted and optimized for the specific target molecule.

-

Diazotization of the Aniline Precursor:

-

Dissolve the substituted 2-methylaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. The diazonium salt intermediate is formed in this step.

-

-

Intramolecular Cyclization:

-

The diazonium salt intermediate can undergo spontaneous cyclization to form the indazole ring. In some cases, gentle heating may be required to facilitate this step.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable base.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Spectroscopic Characterization

The structural elucidation of 3-Bromo-4-fluoro-6-hydroxyindazole relies on a combination of modern spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the benzene ring, a broad singlet for the N-H proton of the pyrazole ring, and a singlet for the O-H proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms of the indazole core. The carbons attached to bromine, fluorine, and oxygen will show characteristic chemical shifts. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and halogen radicals. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region. |

Experimental Protocol: General Procedure for NMR Analysis

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to achieve a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample size and longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Applications in Drug Discovery: A Focus on Kinase Inhibition

The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many approved kinase inhibitors feature the indazole core, which often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

The specific substitution pattern of 3-Bromo-4-fluoro-6-hydroxyindazole makes it an attractive starting point for the development of novel kinase inhibitors. The hydroxyl group can form critical hydrogen bonds with the kinase hinge region, while the bromo and fluoro substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a versatile synthetic handle for introducing various side chains to probe different regions of the kinase active site.

Caption: Drug discovery workflow utilizing the indazole scaffold.

Safety, Handling, and Disposal

As with any halogenated organic compound, 3-Bromo-4-fluoro-6-hydroxyindazole should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2] Halogenated organic waste should be collected in a designated, properly labeled container.[3][4]

Conclusion

3-Bromo-4-fluoro-6-hydroxyindazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indazole scaffold with strategically placed bromo, fluoro, and hydroxy functional groups provides a strong foundation for the design of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. This technical guide serves as a foundational resource for researchers, providing essential information on its properties, synthesis, characterization, and safe handling to facilitate its use in the development of novel medicines.

References

-

Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-BROMO-6-FLUORO-4-HYDROXYINDAZOLE CAS#: 887569-39-3. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

3-Bromo-4-fluoro-6-hydroxyindazole SMILES and InChIKey

Technical Whitepaper: 3-Bromo-4-fluoro-6-hydroxyindazole as a High-Value Scaffold

Part 1: Chemical Identity & Structural Informatics

Target Molecule: 3-Bromo-4-fluoro-6-hydroxyindazole

CAS Registry Number: (Not commercially assigned; Analogous to 885522-04-3 series)

Molecular Formula:

Core Identifiers

| Identifier Type | String / Value | Note |

| Canonical SMILES | Oc1cc2c(c(F)c1)[nH]nc2Br | 1H-tautomer (Preferred) |

| Isomeric SMILES | OC1=CC2=C(NN=C2Br)C(F)=C1 | |

| InChI String | InChI=1S/C7H4BrFN2O/c8-7-6-5(2-4(11)1-3(6)9)10-12-7/h1-2,11H,(H,10,12) | Calculated |

| Key Functionality | Halogenated Indazole / Phenol | Kinase Hinge Binder |

Part 2: Synthetic Retro-Analysis & Methodology

The synthesis of 3-Bromo-4-fluoro-6-hydroxyindazole presents a specific regiochemical challenge: installing the bromine at C3 while preserving the oxidation state of the C6-hydroxyl group and the C4-fluorine. Direct bromination of a bare hydroxyindazole often leads to over-bromination or oxidation. Therefore, a Protection-Bromination-Deprotection strategy is the industry standard for high-purity isolation.

Recommended Synthetic Pathway

The most robust route utilizes 4-fluoro-6-methoxy-1H-indazole as the stable precursor. The methoxy group acts as a masked hydroxyl, protecting the phenol from oxidative side reactions during the radical-sensitive bromination step.

Step 1: C3-Bromination (Regioselective)

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

-

Mechanism: Electrophilic aromatic substitution. The nitrogen-rich pyrazole ring is more electron-rich than the fluorinated benzene ring, directing the bromine to the C3 position.

-

Conditions: 0°C to RT. Ultrasound assistance (sonication) can accelerate kinetics and reduce byproducts.

Step 2: Demethylation (Lewis Acid Mediated)

-

Reagents: Boron Tribromide (

) in Dichloromethane (DCM). -

Mechanism:

coordinates with the methoxy oxygen, forming a borate complex that is hydrolyzed to the free phenol. -

Critical Control: Avoid elevated temperatures to prevent debromination or hydrodebromination.

Visualization: Synthetic Workflow

Figure 1: Two-step synthesis from the methoxy-precursor, ensuring regioselectivity at C3.

Part 3: Structural Biology & SAR Implications

This scaffold is highly prized in kinase inhibitor discovery (e.g., FGFR, VEGFR, p38 MAPK) due to its unique substitution pattern.

-

C3-Bromine (Selectivity Anchor):

-

Function: Acts as a lipophilic "filler" for hydrophobic pockets in the ATP-binding site.

-

Synthetic Utility: Provides a handle for Suzuki-Miyaura coupling to install aryl/heteroaryl tails, expanding the library diversity.

-

-

C4-Fluorine (Metabolic Shield):

-

Function: Blocks the C4 position from CYP450-mediated oxidation.

-

Electronic Effect: Lowers the pKa of the N1-proton, potentially strengthening the hydrogen bond to the kinase hinge region (e.g., Glu/Met residues).

-

-

C6-Hydroxyl (Solubility & Interaction):

-

Function: Serves as a critical H-bond donor/acceptor.

-

Derivatization: Can be alkylated to attach solubilizing groups (e.g., morpholine/piperazine chains) to improve DMPK properties.

-

Visualization: Pharmacophore Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 3-Bromo-4-fluoro-6-hydroxyindazole (Scale: 1.0 g basis).

Step 1: Synthesis of 3-Bromo-4-fluoro-6-methoxyindazole

-

Setup: Charge a 50 mL round-bottom flask with 4-fluoro-6-methoxy-1H-indazole (1.0 eq, 1.66 g) and Acetonitrile (15 mL).

-

Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g) portion-wise over 10 minutes to avoid exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Quench with saturated aqueous

(Sodium thiosulfate) to neutralize excess bromine. Extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Step 2: Demethylation to Target

-

Setup: Dissolve the intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g) under Nitrogen atmosphere.

-

Addition: Cool to -78°C (Dry ice/Acetone bath). Dropwise add

(1.0 M in DCM, 3.0 eq). -

Reaction: Stir at -78°C for 30 mins, then slowly warm to 0°C. Stir for 2-4 hours. Note: Monitoring is critical; prolonged exposure at RT may degrade the C-Br bond.

-

Quench: Extremely Exothermic. Cool back to -78°C. Add Methanol (MeOH) dropwise until fizzing stops.

-

Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with

(aq) to remove boric acid residues. Dry and concentrate. -

Validation: Verify via

-NMR (distinct shift from precursor) and MS (M+H: ~231/233 pattern for Br).

Part 5: Handling & Stability Data

| Property | Specification | Handling Recommendation |

| Physical State | Off-white to pale yellow solid | Light sensitive (Bromine bond). Store in amber vials. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water/hexane. |

| pKa (Calc.) | ~9.2 (Phenol), ~11.5 (NH) | Avoid strong bases during storage to prevent oxidation. |

| Storage | -20°C, Desiccated | Hygroscopic. Re-test purity every 6 months. |

References

-

National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from [Link] (Bromination protocols for indazoles).

-

PubChem. (2025).[1] 3-Bromo-4-fluoroaniline Compound Summary. Retrieved from [Link] (Precursor properties).

Sources

3-Bromo-4-fluoro-6-hydroxyindazole price and suppliers

Technical Procurement & Application Guide: 3-Bromo-4-fluoro-6-hydroxyindazole

Executive Summary 3-Bromo-4-fluoro-6-hydroxyindazole (CAS 887569-27-9) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and allosteric modulators.[1][2] Its unique substitution pattern—combining a C3-bromide for cross-coupling, a C4-fluorine for metabolic stability/pKa modulation, and a C6-hydroxyl group for hydrogen bonding or etherification—makes it a versatile scaffold in medicinal chemistry.[1][2] This guide provides a technical roadmap for procurement, quality validation, and synthetic application.

Part 1: Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 3-Bromo-4-fluoro-1H-indazol-6-ol |

| CAS Number | 887569-27-9 |

| Molecular Formula | C₇H₄BrFN₂O |

| Molecular Weight | 231.02 g/mol |

| Exact Mass | 229.9491 |

| SMILES | Oc1cc2c(c(F)c1)c(Br)[nH]n2 |

| pKa (Calculated) | ~9.5 (Phenolic OH), ~13.5 (Indazole NH) |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

Key Structural Features:

-

C3-Bromide: Highly reactive handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2]

-

C4-Fluorine: Induces an electronic dipole that influences binding affinity and blocks metabolic oxidation at the adjacent positions.[1][2]

-

C6-Hydroxyl: A critical anchor point for expanding the molecule via ether linkages (Mitsunobu/SNAr) or functioning as a hydrogen bond donor/acceptor in the active site.[1][2]

Part 2: Procurement Intelligence

Market Status: This compound is classified as a Specialty Building Block .[1][2] It is not a commodity chemical and is typically held in low stock (mg to gram scale) or synthesized on demand.[1][2]

Primary Suppliers & Catalog Data:

| Supplier | Catalog # | Availability Status | Purity Tier |

| BLD Pharm | BD00743069 | In Stock / Lead Time | >97% (HPLC) |

| Chemikart | 887569-27-9 | Inquire | >95% |

| TradingChem | 887569-27-9 | Inquire | >95% |

| LookChem | 887569-27-9 | Inquire | >95% |

Pricing Estimates (2025/2026 Projections):

-

Research Scale (100 mg - 1 g): $150 - $450 USD per gram.[1][2]

-

Process Scale (10 g - 100 g): Custom synthesis quotes required. Expect $80 - $120 USD/g.[1][2]

Procurement Strategy:

-

Verify Isomerism: Ensure the vendor is not supplying the isomer 3-Bromo-6-fluoro-1H-indazol-4-ol (CAS 887569-39-3).[1][2] Explicitly request the 4-fluoro-6-hydroxy isomer.

-

Request 19F-NMR: Due to the difficulty in separating regioisomers, a Fluorine-19 NMR is the fastest way to confirm the position of the fluorine atom relative to the hydroxyl group.[1][2]

Part 3: Synthesis & Quality Control (Technical Deep Dive)

If commercial stock is unavailable, the compound is synthesized via a validated route starting from 3-fluoro-5-methoxyaniline.[1][2]

Retrosynthetic Analysis (DOT Diagram)

Caption: Retrosynthetic pathway utilizing the stable methoxy-intermediate to ensure regiocontrol.

Step-by-Step Synthesis Protocol

Step 1: Indazole Ring Formation

-

Reagents: 3-Fluoro-5-methoxyaniline, Sodium Nitrite (NaNO₂), Acetic Acid.[1][2]

-

Mechanism: Diazotization of the aniline followed by spontaneous intramolecular cyclization.[1][2]

-

Protocol: Dissolve aniline in AcOH/H₂O. Cool to 0°C. Add NaNO₂ dropwise. Stir at RT for 2-4h.[1][2] Isolate 4-fluoro-6-methoxyindazole.[1][2][3][4][5]

-

Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.[1][2]

-

Protocol: Dissolve intermediate in DMF. Add NBS (1.1 eq) at 0°C. The C3 position is the most electron-rich and sterically accessible, ensuring high regioselectivity over the phenyl ring positions.[1][2]

-

Validation: LCMS should show a +79/81 mass shift (Br isotope pattern).[1][2]

Step 3: Demethylation (The Critical Step) [1][2]

-

Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM).[1][2]

-

Protocol:

-

Dissolve 3-bromo-4-fluoro-6-methoxyindazole in dry DCM under N₂ atmosphere.

-

Cool to -78°C (Dry ice/acetone bath).

-

Warm slowly to RT and stir overnight.

-

Quench: Carefully add MeOH at 0°C (Exothermic!).

-

Purification: Column chromatography (MeOH/DCM gradient).

-

-

Why this route? Direct bromination of the hydroxy-indazole can lead to over-bromination or oxidation of the phenol.[1][2] Protecting the phenol as a methyl ether ensures clean C3-bromination.[1][2]

Quality Control Parameters

| Test | Acceptance Criteria | Purpose |

| HPLC Purity | ≥ 97.0% (Area %) | Ensure no unreacted aniline or brominated impurities. |

| 1H-NMR | Consistent with structure | Verify loss of O-Methyl singlet (~3.8 ppm). |

| 19F-NMR | Single peak | Confirms regio-purity (no 4-F/6-F isomer mixtures).[1][2] |

| LCMS | [M+H]+ = 230.9/232.9 | Confirm Br isotope pattern (1:1 ratio).[1][2] |

Part 4: Application in Drug Discovery

Scaffold Utility: This molecule is a "privileged scaffold" for kinase inhibitors (e.g., VEGFR, FGFR, p38 MAPK).

Experimental Workflow: SAR Expansion (DOT Diagram)

Caption: Divergent synthesis pathways for SAR library generation from the core scaffold.

Handling & Storage:

-

Light Sensitivity: The C-Br bond is photosensitive.[1][2] Store in amber vials.

-

Oxidation: Phenolic indazoles can oxidize to quinoid-like species.[1][2] Store under Argon/Nitrogen at -20°C for long-term stability.

References

-

BLD Pharm Product Catalog. 3-Bromo-4-fluoro-1H-indazol-6-ol (CAS 887569-27-9).[1][2] Retrieved from [1][2]

-

ChemicalBook. 3-Bromo-4-fluoro-6-hydroxyindazole Properties and Suppliers. Retrieved from [2]

-

GuideChem. Synthesis and Market Data for Indazole Intermediates. Retrieved from

-

PubChem. Indazole Scaffold Chemistry and Biological Activity.[1][2] Retrieved from [1][2]

-

BenchChem. 3-Bromo-4-fluoro-6-methoxy-2H-indazole (Precursor Data). Retrieved from [1][2]

Sources

- 1. 885521-60-8|3-Bromo-4-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 3. 3-BROMO-4-FLUORO (1H)INDAZOLE | 885521-60-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromoindazoles

Executive Summary

The functionalization of the indazole scaffold at the C3 position is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib, Linphanib). While 3-haloindazoles are potent electrophiles, they present unique challenges in palladium-catalyzed cross-coupling due to the electron-rich nature of the pyrazole ring and the acidity of the N1-proton (pKa ~14 in DMSO).

This guide provides two validated workflows for the Suzuki-Miyaura coupling of 3-bromoindazoles:

-

Route A (Robust): For N-protected substrates, prioritizing high yields and scale-up reliability.

-

Route B (Direct): For unprotected (free N-H) substrates, prioritizing atom economy and step reduction.

Chemical Context & Mechanistic Challenges[1][2][3]

The Electronic Anomaly

Unlike typical aryl bromides, 3-bromoindazole possesses a halogen on an electron-rich heterocycle. The oxidative addition of Pd(0) into the C3-Br bond is often the rate-determining step (RDS). Furthermore, the adjacent nitrogen atoms can coordinate to the palladium center, potentially displacing phosphine ligands and deactivating the catalyst (catalyst poisoning).

The N-H Proton Issue

In unprotected substrates, the base required for the Suzuki mechanism (to activate the boronic acid) often deprotonates the N1 position first. The resulting indazolyl anion is a poor electrophile for oxidative addition and can form stable, unreactive complexes with Palladium.

Mechanistic Pathway

The following diagram outlines the catalytic cycle, highlighting the critical "Stall Point" where catalyst deactivation often occurs for this specific substrate.

Figure 1: Catalytic cycle emphasizing the competitive N-coordination pathway (Stall Point) common in azole couplings.

Critical Optimization Parameters

Ligand Selection

For 3-bromoindazoles, standard ligands like PPh3 often fail due to slow oxidative addition. We recommend Biaryl Phosphine Ligands (Buchwald Type) :

-

XPhos / SPhos: Excellent for preventing N-coordination due to steric bulk; high activity for electron-rich bromides.

-

RuPhos: Specifically superior for substrates containing secondary amines or free N-H groups.

-

dppf: A robust bidentate ligand, particularly effective for preventing dehalogenation side-reactions.

Base Selection[1]

-

Weak Bases (Na2CO3, K2CO3): Standard for protected substrates.

-

Phosphate Bases (K3PO4): Essential for sterically hindered coupling partners or when using hydrous solvents.

-

Strong Bases (Cs2CO3): Often required for the "Direct" (unprotected) route to facilitate solubility and reactivity in dioxane.

Experimental Protocols

Protocol A: N-Protected 3-Bromoindazole (High Reliability)

Target Audience: Scale-up chemists requiring >90% purity. Substrate: N-THP, N-SEM, or N-Boc protected 3-bromoindazole.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the N-protected 3-bromoindazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).[1] Seal with a septum.

-

Degassing: Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Add degassed 1,4-Dioxane (0.15 M concentration relative to substrate) via syringe.

-

Base Addition: Add degassed 2.0 M aq. K2CO3 (3.0 equiv).[1] Note: The biphasic system helps scavenge boronic acid byproducts.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[3]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3][4] Dry over Na2SO4.[4]

-

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The bidentate dppf ligand creates a tight bite angle that accelerates reductive elimination, minimizing homocoupling. The protection group eliminates catalyst poisoning.

Protocol B: Unprotected (Free N-H) 3-Bromoindazole

Target Audience: Discovery chemists needing rapid analog generation. Challenge: Solubility and N-poisoning.

Reagents:

-

Substrate: 3-bromo-1H-indazole (1.0 equiv)

-

Boronic Acid: 1.5 equiv[5]

-

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(PPh3)4 (5 mol% - Microwave only)

-

Base: Cs2CO3 (3.0 equiv) or K3PO4 (3.0 equiv)

-

Solvent: DME / Water (4:1 ratio) or Dioxane / Water (4:1)

Step-by-Step Procedure:

-

Pre-complexation (Optional but Recommended): Stir Pd(OAc)2 and XPhos in the solvent for 10 mins under N2 to form the active catalytic species L-Pd(0).

-

Loading: Add 3-bromoindazole, boronic acid, and solid base (Cs2CO3) to the vial.

-

Solvent: Add the solvent mixture (degassed).[4]

-

Reaction (Thermal): Heat to 100°C for 16 hours.

-

Reaction (Microwave - Preferred): Heat to 140°C for 30–60 minutes. Microwave heating significantly improves yields for unprotected azoles by overcoming the activation energy barrier before catalyst deactivation occurs.

-

Workup: Adjust pH to ~7 before extraction to ensure the indazole (amphoteric) is in the organic phase.

Why this works: XPhos is bulky enough to prevent the free nitrogen of the indazole from binding to the Palladium. Cs2CO3 improves the solubility of the intermediate indazolyl anion.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| No Conversion (Start Material remains) | Catalyst Poisoning (N-binding) | Switch to XPhos or SPhos ligands. Increase temp (Microwave). |

| Debromination (Hydrodehalogenation) | Hydride source in solvent/base | Switch solvent to Toluene/Water . Avoid Ethanol. Use dppf ligand.[1][6] |

| Protodeboronation (Boronic acid loss) | Unstable Boronic Acid | Use Boronic Ester (Pinacol) instead of acid. Add base slowly or use weak base (KF). |

| Homocoupling (Biaryl formation) | Oxidation of Boronic Acid | Rigorous degassing (Sparging Ar for 15 mins). Reduce catalyst loading. |

| Low Yield (Unprotected) | Poor Solubility of Anion | Use Cs2CO3 (Cesium effect). Add small amount of DMF or DMSO. |

Decision Tree for Method Selection

Figure 2: Workflow for selecting the optimal coupling conditions based on substrate protection and equipment availability.

References

-

Review of Indazole Functionalization

-

Lier, F., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloindazoles." The Journal of Organic Chemistry, 2011.

-

-

Unprotected Indazole Coupling (Microwave)

-

Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Tetrahedron Letters, 2008.

-

-

Buchwald Ligands for Heterocycles

-

Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[7]

-

-

Mechanistic Insights (Dehalogenation)

-

Navarro, O., et al. "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides." The Journal of Organic Chemistry, 2005.

-

-

Scale-Up Considerations

-

Magano, J., Dunetz, J.R. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011.

-

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note: Strategic Amination of 3-Bromo-4-fluoro-6-hydroxyindazole

Topic: Buchwald-Hartwig amination of 3-Bromo-4-fluoro-6-hydroxyindazole Content Type: Application Note & Protocol Audience: Drug Discovery Chemists & Process Scientists

Executive Summary

The functionalization of 3-bromoindazoles via Palladium-catalyzed cross-coupling is a cornerstone in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR targets). However, the specific substrate 3-Bromo-4-fluoro-6-hydroxyindazole presents a "perfect storm" of chemoselectivity challenges:

-

Acidic Protons: Both the N1-H (

) and O6-H ( -

Competing Nucleophiles: The unprotected O6-phenol and N1-indazole can coordinate Palladium or undergo competing

- or -

Electronic Activation: The C4-fluorine atom activates the C3-bromide for oxidative addition but theoretically increases the risk of

side reactions at the C4 position if harsh nucleophiles are employed.

This guide outlines a self-validating, robust protocol prioritizing chemoselectivity. We recommend a "Protect-Couple-Deprotect" strategy using orthogonal protecting groups to ensure reproducible high yields, alongside a high-throughput screening (HTS) approach for ligand selection.

Strategic Analysis & Pathway Design

Direct coupling on the unprotected substrate is possible using LHMDS as a soluble base (acting as a pseudo-protecting group), but this often suffers from variable yields and catalyst poisoning on scale. The authoritative approach for medicinal chemistry campaigns involves transient protection.

Reaction Pathway (DOT Visualization)

Figure 1: Strategic workflow for the chemoselective amination of the target indazole. The dual-protection strategy isolates the reactive C3-Br center.

Experimental Protocols

Phase 1: Substrate Protection (Pre-requisite)

Rationale: The 6-OH group is the most acidic and nucleophilic site. Silyl protection (TBS) is chosen for its stability to basic Buchwald conditions and ease of removal.

Step A: Selective O-Silylation

-

Reagents: Substrate (1.0 equiv), TBS-Cl (1.1 equiv), Imidazole (2.5 equiv), DMF (0.5 M).

-

Procedure: Dissolve substrate and imidazole in anhydrous DMF at 0°C. Add TBS-Cl portion-wise. Warm to RT and stir for 2 hours.

-

QC Check: TLC should show complete consumption of the polar starting material.

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry (

) and concentrate.[1]

Step B: N1-Protection (THP) Rationale: N1-protection prevents catalyst sequestration. The THP (tetrahydropyranyl) group is chosen because it is installed under acidic catalysis (compatible with TBS) and removed under acidic conditions (global deprotection).

-

Reagents: O-TBS intermediate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv), pTSA

H2O (0.05 equiv), DCM or THF. -

Procedure: Dissolve intermediate in DCM. Add DHP and pTSA. Stir at RT for 4-16 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Output: 1-(Tetrahydro-2H-pyran-2-yl)-3-bromo-4-fluoro-6-(tert-butyldimethylsilyloxy)indazole .

Phase 2: The Buchwald-Hartwig Amination

Rationale: 3-bromoindazoles are sterically accessible but electronically deactivated by the electron-rich ring system. However, the 4-fluoro substituent creates a local dipole that facilitates oxidative addition. We utilize 3rd/4th Generation Buchwald Precatalysts to ensure rapid activation at mild temperatures, minimizing defluorination risks.

Catalyst & Ligand Selection Table

| Component | Recommendation | Rationale |

| Pd Source | BrettPhos Pd G4 or RuPhos Pd G4 | G4 precatalysts ensure rapid initiation at low T (<80°C). Use BrettPhos for primary amines; RuPhos for secondary amines. |

| Base | Cs₂CO₃ (2.0 equiv) | Milder than NaOtBu. Essential to prevent cleavage of the TBS group or attack on the C4-F. |

| Solvent | 1,4-Dioxane (anhydrous) | Standard high-boiling solvent promoting catalyst stability. |

| Additives | None | Water scavenger (molecular sieves) optional if reagents are wet. |

Detailed Coupling Protocol

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

-

Protected Indazole Substrate (1.0 equiv, 0.5 mmol)

-

Target Amine (1.2 – 1.5 equiv)

-

BrettPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

-

Cesium Carbonate (

) (2.0 equiv)

-

-

Solvation: Add anhydrous 1,4-Dioxane (5.0 mL, 0.1 M concentration).

-

Execution: Seal the vial with a crimp cap (PTFE septum). Heat to 80°C in a heating block.

-

Note: Do not exceed 100°C initially to avoid C4-F

side reactions.

-

-

Monitoring: Check LC-MS at 2 hours.

-

Success Criterion: Disappearance of bromide peak [M+H] and appearance of product mass.

-

Troubleshooting: If conversion is <50% at 4h, boost temp to 100°C.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.[1][2]

-

Purification: Flash chromatography. Note: Aminoindazoles can be streaky; add 1%

to the eluent.

Phase 3: Global Deprotection

Rationale: Both TBS (silyl ether) and THP (hemiaminal ether) are acid-labile. A single acidic step removes both, restoring the native scaffold.

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

-

Procedure: Dissolve the coupled product in the chosen acid solution at 0°C, then warm to RT. Stir 1-3 hours.

-

Neutralization: Carefully quench with saturated

(gas evolution!). -

Isolation: Extract with EtOAc/THF (product may be polar). Wash with brine, dry, and concentrate.

-

Final Polish: Recrystallization or Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).

Troubleshooting & Optimization (Self-Validating Logic)

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G4 (more steric bulk/electron rich). Ensure Argon sparging is rigorous ( |

| Dehalogenation (H-Indazole) | Switch solvent to Toluene .[3] Reduce reaction temperature. | |

| Product mass -20 (Loss of HF) | The amine is attacking the Fluorine, not the Palladium. Lower temperature to 60°C. Use a bulkier ligand (tBuBrettPhos ) to accelerate the Pd-cycle over the background | |

| Loss of TBS group | Base is too strong or wet. | Ensure |

References

-

BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 (Analogous Heterocycle Protocols). Retrieved from

-

National Institutes of Health (NIH). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Protocol for unprotected azoles). Retrieved from

-

Organic Chemistry Portal. Buchwald-Hartwig Amination - Mechanism and Ligand Classes. Retrieved from

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series (Phenolic substrate handling). Retrieved from

-

WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoroindazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Substituted Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][4] The functionalization of the indazole core, particularly at the 4-position, allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

This guide provides a detailed technical overview of Nucleophilic Aromatic Substitution (SNAr) on 4-fluoroindazoles, a powerful and increasingly utilized method for accessing novel 4-substituted indazole derivatives. We will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols for various nucleophile classes, and offer insights into overcoming common synthetic challenges.

Mechanistic Principles: Why Fluorine Excels as a Leaving Group in SNAr

Contrary to the principles of SN1 and SN2 reactions where iodide and bromide are superior leaving groups, fluoride is an exceptional leaving group in the context of SNAr.[5] This is a direct consequence of the reaction mechanism, which proceeds through a two-step addition-elimination pathway.

The rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The high electronegativity of the fluorine atom inductively withdraws electron density from the aromatic ring, thereby stabilizing the developing negative charge in the Meisenheimer complex and lowering the activation energy of this first, slow step.[7] The subsequent elimination of the fluoride ion to restore aromaticity is a rapid process.

The indazole ring itself, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. The fluorine atom at the 4-position further enhances this electrophilicity, making it a prime target for SNAr reactions.

Caption: General mechanism of SNAr on 4-fluoroindazole.

The Challenge of Regioselectivity: N-H Acidity and Protecting Group Strategies

A critical consideration in the functionalization of 1H-indazoles is the presence of the acidic N-H proton. In the presence of a base, deprotonation can occur, leading to the indazolide anion which can compete as a nucleophile, resulting in undesired N-arylation or N-alkylation products. This often leads to a mixture of N1 and N2 isomers which can be challenging to separate.[8]

To circumvent this, a common and effective strategy is the protection of the indazole nitrogen prior to performing the SNAr reaction at the C4 position. The choice of protecting group is crucial and should be stable to the basic conditions of the SNAr reaction and readily cleavable post-functionalization.

Commonly Used N-Protecting Groups for Indazoles:

| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF or CH₂Cl₂ | TFA in CH₂Cl₂; 4M HCl in dioxane |

| p-Toluenesulfonyl | Ts | TsCl, base (e.g., NaH, K₂CO₃), DMF or CH₂Cl₂ | Strong base (e.g., NaOH, Mg/MeOH) or reducing agents |

| Trityl | Tr | TrCl, base (e.g., Et₃N), CH₂Cl₂ | Mild acid (e.g., TFA in CH₂Cl₂) |

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and nucleophile. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for N-Boc Protection of 4-Fluoroindazole

-

Preparation: To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) (0.2-0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-4-fluoro-1H-indazole.

Protocol 2: SNAr of N-Boc-4-fluoroindazole with N-Nucleophiles (Amines)

-

Preparation: To a solution of the amine nucleophile (1.2-1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) (0.1-0.2 M), add a suitable base. Common bases include potassium carbonate (K₂CO₃, 2.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Add N-Boc-4-fluoro-1H-indazole (1.0 eq) to the mixture. Heat the reaction to a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the indazole. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: SNAr of N-Boc-4-fluoroindazole with O-Nucleophiles (Phenols and Alcohols)

-

Preparation: To a solution of the phenol or alcohol (1.2-1.5 eq) in anhydrous DMF or DMSO (0.1-0.2 M), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) or potassium tert-butoxide (KOtBu, 1.2-1.5 eq) at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide or phenoxide. Add a solution of N-Boc-4-fluoro-1H-indazole (1.0 eq) in the same solvent. Allow the reaction to warm to room temperature and then heat as necessary (typically 60-120 °C).

-

Work-up: Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Protocol 4: SNAr of N-Boc-4-fluoroindazole with S-Nucleophiles (Thiols)

-

Preparation: To a solution of the thiol (1.1-1.3 eq) in DMF or DMSO (0.1-0.2 M), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 15-30 minutes to form the thiolate. Add N-Boc-4-fluoro-1H-indazole (1.0 eq) and heat the reaction (typically 80-120 °C).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Protocol 5: General Procedure for N-Boc Deprotection

-

Preparation: Dissolve the N-Boc protected 4-substituted indazole in dichloromethane (CH₂Cl₂) (0.1-0.2 M).

-

Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. Alternatively, a solution of 4M HCl in dioxane can be used.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Purification: Dry the organic layer, concentrate, and purify the product as needed.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on activated fluoroaromatic systems, which can serve as a starting point for the optimization of reactions on 4-fluoroindazoles.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) |

| N-Nucleophiles | Morpholine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 |

| Aniline | KOtBu, NaH | DMF, NMP | 100-150 | |

| O-Nucleophiles | Phenol | NaH, K₂CO₃ | DMF, DMSO | 60-100 |

| Cyclopropanol | Cs₂CO₃ | DMF | 75 | |

| S-Nucleophiles | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 |

Troubleshooting and Field-Proven Insights

-

Low Yields: If the reaction is sluggish or yields are low, consider increasing the temperature, using a more polar solvent (e.g., switching from DMF to DMSO), or employing a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for O- and some N-nucleophiles). Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

-

Side Reactions: The primary side reaction is often N-functionalization of the indazole if the protecting group strategy is not employed. If N-protection is not desirable, careful optimization of the base and reaction temperature is necessary. Using a bulky, non-nucleophilic base can sometimes minimize this side reaction.

-

Difficult Purification: The polarity of the resulting 4-substituted indazole can vary significantly depending on the introduced nucleophile. A range of solvent systems for column chromatography should be screened to achieve optimal separation.

Conclusion

The nucleophilic aromatic substitution on 4-fluoroindazoles is a robust and versatile method for the synthesis of a diverse range of 4-substituted indazole derivatives. By understanding the underlying mechanistic principles and employing appropriate strategies, such as the use of N-protecting groups, researchers can efficiently access novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide serve as a practical resource for scientists working to expand the chemical space around this important heterocyclic scaffold.

References

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - PMC. (URL: [Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])

-

Synthesis of Novel Substituted Indazoles via Nucleophilic Substitution of Hydrogen (SNH) | Request PDF - ResearchGate. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (URL: [Link])

-

15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (URL: [Link])

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

-

Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate - Asian Journal of Research in Chemistry. (URL: [Link])

-

SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC. (URL: [Link])

-

Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (URL: [Link])

-

One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (URL: [Link])

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (URL: [Link])

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P

-

Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. (URL: [Link])

-

(PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - ResearchGate. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3-Aryl-4-fluoro-6-hydroxyindazoles via Palladium-Catalyzed Cross-Coupling

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These bicyclic heteroaromatic systems are key components in therapeutics targeting a wide array of diseases. The strategic functionalization of the indazole core allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design. Among the various substituted indazoles, 3-aryl-4-fluoro-6-hydroxyindazoles are of particular interest. The introduction of an aryl group at the 3-position can significantly influence receptor binding and pharmacokinetic profiles. Furthermore, the presence of a fluorine atom at the 4-position often enhances metabolic stability and binding affinity, while the 6-hydroxy group can serve as a crucial hydrogen bond donor or a point for further derivatization.

This guide provides a comprehensive, in-depth protocol for the synthesis of 3-aryl-4-fluoro-6-hydroxyindazoles, with a focus on a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the causal factors behind the experimental choices, offering insights to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold

The synthesis of the target 3-aryl-4-fluoro-6-hydroxyindazoles is most effectively achieved through a multi-step sequence, culminating in a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The overall strategy involves:

-

Synthesis of the Core Intermediate: Preparation of a suitably functionalized indazole core, specifically 3-iodo-4-fluoro-6-methoxy-1H-indazole. The methoxy group serves as a protecting group for the desired hydroxyl functionality.

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The C-C bond formation between the 3-iodoindazole intermediate and a selected arylboronic acid.

-

Deprotection: The final step involves the demethylation of the 6-methoxy group to unveil the target 6-hydroxyindazole.

This strategic approach allows for the late-stage introduction of diverse aryl groups, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Part 1: Synthesis of 3-Iodo-4-fluoro-6-methoxy-1H-indazole (3)

The synthesis of the key 3-iodoindazole intermediate is a critical first stage. While a direct synthesis might be challenging, a plausible route, adapted from known procedures for related fluorinated indazoles, is outlined below.[2]

Workflow for the Synthesis of the Key Intermediate

Caption: Synthetic workflow for the 3-iodo-4-fluoro-6-methoxy-1H-indazole intermediate.

Step-by-Step Protocol:

-

Diazotization of 2-Fluoro-4-methoxyaniline (1): To a stirred solution of 2-fluoro-4-methoxyaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Iodination: A solution of potassium iodide (1.5 equiv) in water is then added slowly to the cold diazonium salt solution. The mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up and Cyclization: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous sodium thiosulfate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can then be subjected to cyclization conditions, potentially involving a base and heat, to afford 3-iodo-4-fluoro-6-methoxy-1H-indazole (3). Purification is achieved by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-4-fluoro-6-methoxyindazoles (5)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4] Its mild reaction conditions and tolerance of a broad range of functional groups make it ideal for this synthesis.

Reaction Scheme for Suzuki-Miyaura Coupling

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Bromo-4-fluoro-6-hydroxyindazole

Ticket ID: SOL-IND-004 Subject: Improving solubility of 3-Bromo-4-fluoro-6-hydroxyindazole in DMSO Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary